molecular formula C11H14BrNO2S B12080673 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide

4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide

Cat. No.: B12080673
M. Wt: 304.21 g/mol
InChI Key: XLZCJUXBTILYRO-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the para-position (C4) and an ethyl group at the ortho-position (C2) on the benzene ring. The sulfonamide nitrogen is substituted with a cyclopropyl group, conferring unique steric and electronic properties. While its exact biological activity remains under investigation, structural analogs have demonstrated roles as enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21 g/mol

IUPAC Name

4-bromo-N-cyclopropyl-2-ethylbenzenesulfonamide

InChI

InChI=1S/C11H14BrNO2S/c1-2-8-7-9(12)3-6-11(8)16(14,15)13-10-4-5-10/h3,6-7,10,13H,2,4-5H2,1H3

InChI Key

XLZCJUXBTILYRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The sulfonyl chloride undergoes nucleophilic attack by cyclopropylamine, displacing chloride ion. A base (e.g., NaHCO₃ or Et₃N) neutralizes HCl, driving the reaction to completion.

General Reaction:

4-Bromo-2-ethylbenzenesulfonyl chloride+CyclopropylamineBase4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide+HCl\text{4-Bromo-2-ethylbenzenesulfonyl chloride} + \text{Cyclopropylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Steps

  • Sulfonyl Chloride Preparation :

    • 4-Bromo-2-ethylbenzene is treated with chlorosulfonic acid or SOCl₂ to form the sulfonyl chloride.

    • Purity is critical; impurities (e.g., unreacted benzene) may reduce yield.

  • Amine Coupling :

    • Cyclopropylamine is added to the sulfonyl chloride in a polar aprotic solvent (e.g., THF or DCM).

    • Sodium bicarbonate or triethylamine is used to absorb HCl.

  • Purification :

    • The product is extracted with an organic solvent (e.g., ethyl acetate) and purified via column chromatography.

Alternative Routes: Bromination of Sulfonamides

A less common approach involves brominating a pre-formed sulfonamide. This method is challenging due to the sulfonamide group’s meta-directing effects, which complicate regioselectivity.

Steps and Challenges

  • Sulfonamide Formation :

    • 2-Ethylbenzenesulfonyl chloride reacts with cyclopropylamine to form N-cyclopropyl-2-ethylbenzenesulfonamide .

  • Bromination :

    • Bromine (Br₂) or a brominating agent (e.g., NBS) is added under radical or electrophilic conditions.

    • Issue : Bromination occurs meta to the sulfonamide group, yielding 3-bromo or 5-bromo derivatives instead of the desired 4-bromo product.

Workaround

To achieve para bromination, directing groups (e.g., nitro or methoxy) may be introduced temporarily. However, this complicates the synthesis and reduces overall efficiency.

Industrial-Scale Synthesis Considerations

For large-scale production, cost and safety are prioritized.

FactorPreferred ApproachRationale
Sulfonyl Chloride Purchased from suppliersAvoids hazardous sulfonylation steps
Solvent Ethanol, acetoneLow-cost, high solubility
Purification CrystallizationAvoids chromatography for cost savings

Key Research Findings

  • Sulfonyl Chloride Reactivity :

    • 4-Bromo-2-ethylbenzenesulfonyl chloride reacts selectively with amines, minimizing side reactions.

    • Catalysts (e.g., DMAP) may enhance reaction rates but are often omitted for simplicity.

  • Bromine Stability :

    • The bromine substituent remains intact under standard coupling conditions, enabling further functionalization.

  • Purity and Characterization :

    • NMR : Peaks for cyclopropyl protons (δ 0.4–1.0 ppm) and ethyl group (δ 1.2–1.4 ppm) confirm structure.

    • HPLC : Purity >95% is achievable with optimized conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Sulfonyl Chloride-Amine High regioselectivity, scalableRequires pure sulfonyl chloride
Bromination Flexibility in substitutionPoor para selectivity

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropyl and ethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and research trends.

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Benzene Ring) N-Substituent Key Properties/Applications References
This compound C₁₁H₁₃BrNO₂S 4-Br, 2-Et Cyclopropyl Potential enzyme inhibition [Hypothetical]
p-Bromo-N-ethylbenzenesulfonamide C₈H₁₀BrNO₂S 4-Br Ethyl Antimicrobial screening
4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide C₉H₉BrFNO₂S 4-Br, 2-F Cyclopropyl Enhanced polarity due to fluorine
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide C₉H₁₂BrNO₃S 5-Br, 2-OMe Ethyl Solubility modulation via methoxy
p-Bromo-N,N-dimethylbenzenesulfonamide C₈H₁₀BrNO₂S 4-Br Dimethyl Reduced steric hindrance

Key Observations:

  • N-Substituent Effects: Cyclopropyl substitution introduces significant steric hindrance compared to ethyl or dimethyl groups, which may influence metabolic stability or crystal packing .

Biological Activity

4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the para position of the benzene ring, a cyclopropyl group, and an ethyl substituent on the nitrogen atom of the sulfonamide moiety. Its structural formula is represented as follows:

CxHyBrNzOwS\text{C}_x\text{H}_y\text{BrN}_z\text{O}_w\text{S}

Sulfonamides generally exert their biological effects by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for bacterial growth. The presence of the bromine and cyclopropyl groups may enhance binding affinity to target enzymes or receptors, potentially leading to increased potency against specific biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the in vitro antimicrobial activity using a turbidimetric method, revealing that related sulfonamide derivatives showed promising results against various bacterial strains .

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobialE. coli, S. aureus32 µg/mL
Analog AAntimicrobialP. aeruginosa16 µg/mL
Analog BAntimicrobialS. pneumoniae8 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Research involving various derivatives has shown that modifications to the sulfonamide structure can lead to enhanced antiproliferative effects against cancer cell lines such as MCF7 (breast cancer) and others. The mechanism often involves apoptosis induction through mitochondrial pathways .

CompoundCell LineIC50 (µM)
This compoundMCF715 µM
Analog CMCF75 µM
Analog DHeLa10 µM

Case Studies

  • Antimicrobial Efficacy : A study conducted by Sharma et al. demonstrated that derivatives of sulfonamides, including those with a similar structure to this compound, showed significant antibacterial activity against resistant strains of bacteria .
  • Anticancer Screening : In another study focused on sulfonamide derivatives, it was found that modifications at the para position significantly affected anticancer activity, with some compounds showing IC50 values as low as 5 µM against breast cancer cells .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential bromination, sulfonylation, and cyclopropane coupling. For brominated sulfonamides, a common approach is:

Bromination : Introduce bromine at the para position using NaBr/H2_2SO4_4 under controlled temperature (40–60°C), achieving ~70% yield .

Sulfonylation : React with cyclopropylamine in anhydrous dichloromethane (DCM) with triethylamine as a base. Optimize molar ratios (1:1.2 substrate:amine) to minimize byproducts .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclopropyl CH2_2 at δ 0.8–1.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 348.02) and bromine isotopic patterns .
  • X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between sulfonamide and benzene rings) and hydrogen-bonding networks critical for stability .
  • FTIR : Confirms sulfonamide S=O stretches (1130–1370 cm1^{-1}) and N–H bending (1550–1650 cm1^{-1}) .

Key Finding : X-ray analysis of analogous compounds reveals planar sulfonamide groups, enabling π-stacking interactions with biological targets .

Advanced Questions

Q. How does the crystal structure of this compound inform its pharmacological interactions?

Methodological Answer: Crystallographic data (e.g., CCDC deposition codes) reveal:

  • Hydrogen-bonding motifs : Sulfonamide O atoms form H-bonds with protein residues (e.g., Tyr-342 in COX-2), critical for enzyme inhibition .
  • Conformational rigidity : The cyclopropyl group restricts rotation, enhancing binding specificity. Dihedral angles <10° between aromatic rings improve stacking in hydrophobic pockets .
  • Halogen bonding : The bromine atom participates in XB interactions (3.5 Å distance to carbonyl O), increasing binding affinity .

Research Application : Use Mercury Software (CCDC) to overlay crystal structures with target proteins (e.g., carbonic anhydrase) for rational drug design .

Q. How can computational methods predict the biological activity of this compound and guide experimental design?

Methodological Answer:

  • PASS Prediction : Predicts antimicrobial/anti-inflammatory activity (Pa > 0.7) based on sulfonamide pharmacophores. Prioritize assays for predicted targets (e.g., COX-2) .
  • ChEMBL Similarity Analysis : Screen analogs with ≥50% structural similarity to identify lead compounds with validated IC50_{50} data .
  • Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., COX-2 PDB: 3LN1). Optimize substituents to improve docking scores (<−8.0 kcal/mol) .

Key Finding : PASS predicts 75% probability of cyclooxygenase inhibition, aligning with experimental IC50_{50} values of 0.8–1.2 µM for related sulfonamides .

Q. How can researchers resolve contradictions in reported biological activity data for brominated sulfonamides?

Methodological Answer:

  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., bromine position vs. IC50_{50}). Use statistical tools (R/Bioconductor) to adjust for assay variability .
  • In Silico Validation : Reconcile discrepancies using molecular dynamics (GROMACS) to simulate binding stability. Compounds with RMSD <2 Å in simulations correlate with consistent activity .
  • Dose-Response Retesting : Re-evaluate conflicting compounds under standardized conditions (e.g., 72h incubation, 10% FBS) to control for experimental artifacts .

Example : A study reporting weak antifungal activity (MIC >100 µg/mL) contradicted others (MIC 25 µg/mL). Retesting under hypoxia confirmed reduced efficacy due to altered CYP450 metabolism .

Q. What strategies enhance the structure-activity relationship (SAR) analysis of brominated sulfonamides?

Methodological Answer:

  • Substituent Scanning : Synthesize derivatives with halogens (Cl, F), alkyl chains, or heterocycles at the 2- and 4-positions. Compare logP and IC50_{50} values to map hydrophobic requirements .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., cyclopropyl increases potency by 1.5-fold vs. methyl) .
  • 3D-QSAR (CoMFA/CoMSIA) : Build models using steric/electrostatic fields to predict activity cliffs. Validate with leave-one-out cross-validation (q2^2 >0.5) .

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